![molecular formula C6H13NO2 B056751 Ethyl (3R)-3-aminobutanoate CAS No. 115880-49-4](/img/structure/B56751.png)
Ethyl (3R)-3-aminobutanoate
Overview
Description
Ethyl (3R)-3-aminobutanoate, also known as leucine, is an essential amino acid found naturally in many foods and is a key component of proteins. It is important for muscle growth and repair, and is also involved in many other bodily functions. Leucine is a non-polar, hydrophobic amino acid, which means it is not easily soluble in water. It is also one of the three branched-chain amino acids (BCAAs), along with isoleucine and valine. Leucine plays an important role in a number of metabolic processes, such as protein synthesis, glucose metabolism, and the regulation of gene expression.
Scientific Research Applications
Synthesis and Stereochemistry :
- Seebach and Estermann (1987) demonstrated methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives, highlighting the significance of Ethyl (3R)-3-aminobutanoate in stereochemical studies (Seebach & Estermann, 1987).
- Czajgucki, Sowiński, and Andruszkiewicz (2003) described the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoates, showcasing the application of Ethyl (3R)-3-aminobutanoate in the production of edeine analogs (Czajgucki et al., 2003).
Chemo-enzymatic Elaboration :
- Akeboshi, Ohtsuka, Sugai, and Ohta (1998) developed a novel approach to synthesize compounds related to the side chain of furaquinocin D, demonstrating the versatility of Ethyl (3R)-3-aminobutanoate in chemo-enzymatic processes (Akeboshi et al., 1998).
Chemical and Enzymatic Approaches to Synthesis :
- You, Liu, and Zheng (2013) reviewed different synthetic strategies of optically active Ethyl (R)-4-cyano-3-hydroxybutanoate, highlighting the use of Ethyl (3R)-3-aminobutanoate in the production of pharmaceuticals like atorvastatin and l-carnitine (You et al., 2013).
Aromatic and Flavor Contributions in Wine :
- Gammacurta, Tempère, Marchand, Moine, and Revel (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, identifying its role in the fruity aroma modulation (Gammacurta et al., 2018).
Biosynthesis of Esters in Fruits :
- Rowan, Lane, Allen, Fielder, and Hunt (1996) studied the biosynthesis of 2-methylbutanoate esters in apples, providing insights into the formation of key aroma components including Ethyl 2-methylbutanoate (Rowan et al., 1996).
properties
IUPAC Name |
ethyl (3R)-3-aminobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIOOBJZIASBFF-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3R)-3-aminobutanoate |
Synthesis routes and methods
Procedure details
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